molecular formula C28H27N5O3S B2394247 4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-69-4

4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2394247
CAS No.: 1111237-69-4
M. Wt: 513.62
InChI Key:
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Description

4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H27N5O3S and its molecular weight is 513.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The process of synthesizing compounds related to "4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" involves multiple steps, starting from basic precursors to achieve the desired complex structures. These compounds are synthesized through various chemical reactions, including condensation, cyclization, and Mannich reactions, and are characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectra. The detailed synthesis routes provide a foundation for understanding the chemical behavior and potential modifications to enhance biological activities (Özyanik et al., 2012; Gineinah, 2001).

Antimicrobial and Antibacterial Activities

Compounds within this chemical family have been evaluated for their antimicrobial and antibacterial properties. Studies reveal that some synthesized compounds exhibit good to moderate activity against a variety of microorganisms, suggesting their potential use in developing new antimicrobial agents. These findings highlight the importance of structural modifications to enhance biological activities and provide insights into their mechanism of action against specific pathogens (Özyanik et al., 2012; Bektaş et al., 2007).

Analgesic Activity

Research on the analgesic properties of similar compounds indicates potential applications in pain management. The synthesis of novel pyrazoles and triazoles bearing a quinazoline moiety and their evaluation for analgesic activity demonstrate the compounds' effectiveness in pain relief, suggesting a promising area for further investigation into their use as analgesic agents (Saad et al., 2011).

Medicinal Chemistry Applications

The development of compounds related to "this compound" extends to various applications in medicinal chemistry, including the exploration of their potential as antineurotic, antioxidant, and anticancer agents. The synthesis of these compounds and the evaluation of their biological activities contribute to the discovery of new therapeutic agents with improved efficacy and safety profiles (Danylchenko et al., 2016; Gilava et al., 2020).

Properties

IUPAC Name

4-benzyl-1-[(3-methoxyphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-18(2)29-25(34)21-12-13-23-24(15-21)33-27(32(26(23)35)16-19-8-5-4-6-9-19)30-31-28(33)37-17-20-10-7-11-22(14-20)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJYYEGITVCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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